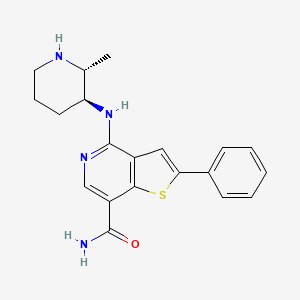

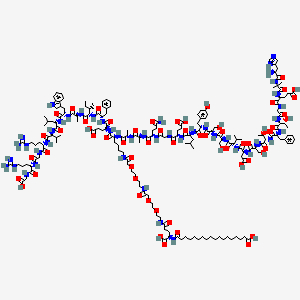

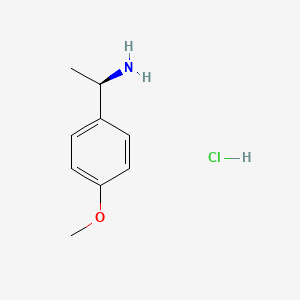

![molecular formula C8H7N3O2 B3030546 6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one CAS No. 917344-37-7](/img/structure/B3030546.png)

6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one

Descripción general

Descripción

6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound that belongs to the class of pyrazinones, which are heterocyclic aromatic organic compounds containing a pyrazine ring fused to another aromatic ring. The methoxy group attached to the pyrazine ring suggests potential for various chemical reactions and biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds and their properties and reactions can give insights into the behavior of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, indenopyrazoles, which share a similar pyrazinone core, are synthesized from indanones and phenyl isothiocyanates in a two-step process . Similarly, the synthesis of 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1',2'-d]pyrazine-2,8-dione demonstrates the potential for the formation of complex pyrazinone derivatives through reactions such as the Hilbert-Johnson reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazinone derivatives is often confirmed using techniques such as single-crystal X-ray structure analysis . This analysis provides detailed information about the arrangement of atoms within the molecule and can be crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazinone derivatives can undergo various chemical reactions. For example, methoxypyrazines can be formed through methylation reactions with naturally occurring agents . The generation of 6-alkylidene/benzylidene derivatives from bromomethylpyrazinones through reactions with methoxide indicates the reactivity of the methoxy group in such compounds . These reactions are relevant to understanding the potential chemical transformations of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinone derivatives can vary widely depending on the substituents attached to the core structure. For example, the crystal structure of a related compound, 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, reveals weak intermolecular hydrogen bonding, which can influence the compound's solubility and stability . The presence of a methoxy group in this compound would likely affect its physical properties such as melting point, solubility, and crystallinity.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- A study explored the synthesis and reactivity of related pyridopyrazines, providing insight into their chemical properties and potential applications in various fields of research (Lehmann, Kraatz, & Korte, 1973).

Structural Characterization

- The structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one, was conducted, highlighting their unique molecular conformations and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Tautomerism Study

- The tautomerism of Pyrido[2,3-b]pyrazines, including derivatives of this compound, was investigated, contributing to a better understanding of their chemical behavior and stability in different environments (Kim, Choi, & Kurasawa, 2000).

Kinetic Studies on Synthesis

- Comparative kinetic studies on the synthesis of pyrido[2,3‐b]pyrazinone derivatives, including this compound, provided valuable insights into the reaction mechanisms and efficiency (Bekerman, Abasolo, & Fernández, 1992).

Biological Activities

- Chemistry and biological activities of related compounds were explored, potentially guiding future research in pharmacology and medicinal chemistry (Attaby, Fattah, Shaif, & Elsayed, 2009).

Synthesis Using Green Methods

- Research into the efficient synthesis of pyrano[2,3-b]pyridine derivatives using microwave or solar energy, which includes related compounds, highlights the importance of environmentally friendly methods in chemical synthesis (Hameed, 2018).

NMR Study

- A study on the quaternization of pyrido[2,3‐b]pyrazines using NMR analysis provided crucial data on the molecular structure and dynamics of these compounds (Chupakhin, Charushin, Chernyshev, & Esipov, 1985).

Directed Regiospecificity

- Research on the directed regiospecificity of 1,3-dipolar cycloaddition to substituted pyridazinones, which includes studies on derivatives of this compound, offered insights into selective chemical reactions (Jelen et al., 1991).

Asymmetric Synthesis

- A study on the practical asymmetric synthesis of related compounds, which are key intermediates for the synthesis of pharmaceuticals, can provide guidance for the synthesis of complex organic molecules (Henegar et al., 1997).

Synthesis and Cytotoxic Evaluation

- Synthesis and in vitro cytotoxic evaluation of 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives were conducted, demonstrating the potential of these compounds in pharmacological research (Zhang et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting a possible interaction with DNA or related biomolecules.

Mode of Action

Given its potential use in dna sensing , it may interact with DNA or related biomolecules, causing changes in their electrical properties that can be measured to determine the presence or concentration of DNA in a sample .

Biochemical Pathways

Its potential use in dna sensing suggests it may influence pathways related to dna interaction and recognition .

Result of Action

Its potential use in dna sensing suggests it may cause changes in the electrical properties of dna or related biomolecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how 6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one interacts with its targets and its overall effectiveness .

Propiedades

IUPAC Name |

6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQOCTNNXMAEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735679 | |

| Record name | 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917344-37-7 | |

| Record name | 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

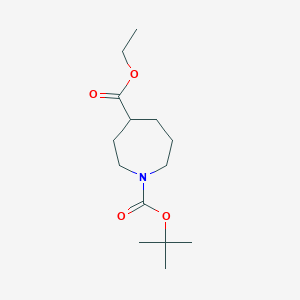

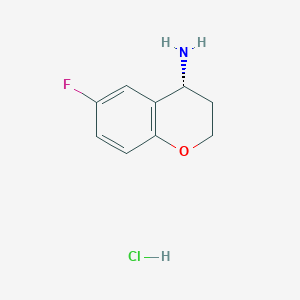

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

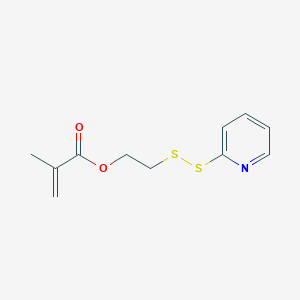

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

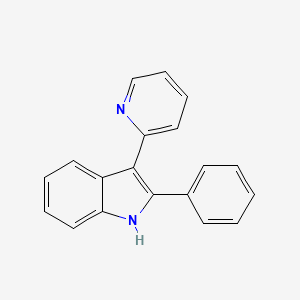

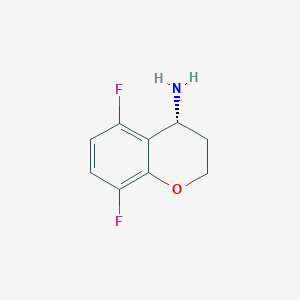

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)